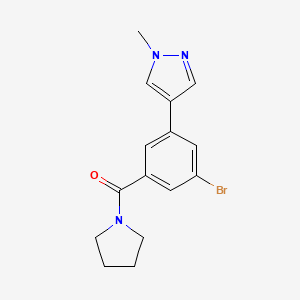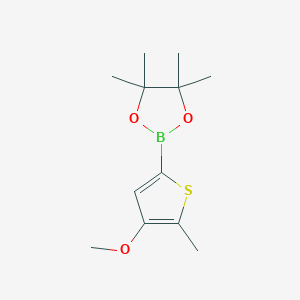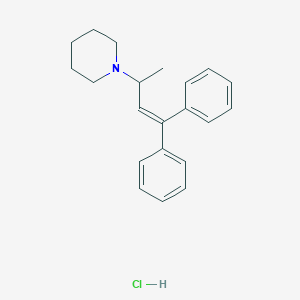
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents.
Attachment to Piperidine: The pyrazole derivative is then attached to a piperidine ring through a nucleophilic substitution reaction.
Introduction of the tert-Butyl Ester Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it useful for the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of pyrazole and piperidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the combination of its pyrazole and piperidine rings, along with the tert-butyl ester group. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H26BrN3O2 |
|---|---|
Poids moléculaire |
372.30 g/mol |
Nom IUPAC |
tert-butyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26BrN3O2/c1-11-14(17)12(2)20(18-11)10-13-7-6-8-19(9-13)15(21)22-16(3,4)5/h13H,6-10H2,1-5H3 |
Clé InChI |
BAABLXJHCOXSDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2CCCN(C2)C(=O)OC(C)(C)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)






